Technical Guide: Chemical Properties and Applications of Fmoc-N-methyl-PEG3-CH2CH2COOH
Technical Guide: Chemical Properties and Applications of Fmoc-N-methyl-PEG3-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-methyl-PEG3-CH2CH2COOH is a heterobifunctional linker molecule integral to the advanced design of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on enabling researchers to effectively utilize this linker in their drug development workflows. The inclusion of an N-methyl group on the carbamate (B1207046) linkage offers distinct advantages, including enhanced stability and improved pharmacokinetic profiles of the resulting conjugates.
Core Chemical Properties
The core chemical properties of Fmoc-N-methyl-PEG3-CH2CH2COOH are summarized in the tables below. These properties are essential for understanding the molecule's behavior in chemical reactions and biological systems.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | [1] |
| CAS Number | 1807518-77-9 | [1] |
| Molecular Formula | C25H31NO7 | [2] |
| Molecular Weight | 457.52 g/mol | [2] |
| Appearance | Typically exists as a solid at room temperature. | [1] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in DMSO and other common organic solvents. May require assistance for dissolution in aqueous solutions. | [4] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Table 2: Calculated Physicochemical Parameters
| Property | Value | Reference |
| Density | 1.2±0.1 g/cm³ | [1] |
| Boiling Point | 597.4±45.0 °C at 760 mmHg | [1] |
| Flash Point | 315.1±28.7 °C | [1] |
| LogP | 3.51 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 15 | [1] |
Applications in Drug Development
Fmoc-N-methyl-PEG3-CH2CH2COOH serves as a critical linker in the construction of ADCs and PROTACs. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection of the amine, enabling sequential conjugation, while the terminal carboxylic acid provides a handle for coupling to amine-containing molecules. The PEG3 (triethylene glycol) spacer enhances solubility and provides optimal spacing between the conjugated moieties.[3]
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The stability of the linker is paramount to prevent premature drug release in circulation. The N-methyl group in Fmoc-N-methyl-PEG3-CH2CH2COOH can contribute to increased enzymatic stability compared to its non-methylated counterpart, potentially leading to a wider therapeutic window.
Role in PROTACs
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are crucial for the efficient formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG3 spacer in Fmoc-N-methyl-PEG3-CH2CH2COOH can be advantageous in achieving the optimal orientation for ubiquitination.
Experimental Protocols
The following are generalized experimental protocols for the use of Fmoc-N-methyl-PEG3-CH2CH2COOH in the synthesis of ADCs and PROTACs. These should be considered as starting points and may require optimization based on the specific molecules being conjugated.
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the steps for conjugating a payload to an antibody using Fmoc-N-methyl-PEG3-CH2CH2COOH.
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Activation of the Carboxylic Acid:
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Dissolve Fmoc-N-methyl-PEG3-CH2CH2COOH (1.5 eq) in anhydrous DMF.
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Add a coupling agent such as HATU (1.5 eq) and a base like DIPEA (3.0 eq).
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Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.
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Coupling to an Amine-Containing Payload:
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To the activated linker solution, add the amine-containing cytotoxic payload (1.0 eq).
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Continue stirring at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.
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Upon completion, the crude product can be purified by flash chromatography.
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Fmoc Deprotection:
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Dissolve the purified Fmoc-linker-payload conjugate in a solution of 20% piperidine (B6355638) in DMF.
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Stir at room temperature for 30 minutes.
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Remove the solvent under reduced pressure to obtain the deprotected linker-payload.
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Conjugation to the Antibody:
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The deprotected linker-payload, now possessing a free amine, can be conjugated to a pre-activated antibody. For instance, if the antibody has been modified to contain an NHS ester, the amine of the linker-payload will react to form a stable amide bond.
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The final ADC product is then purified using techniques such as size-exclusion chromatography (SEC) or protein A chromatography.
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Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
General Protocol for PROTAC Synthesis
This protocol provides a general framework for synthesizing a PROTAC molecule using Fmoc-N-methyl-PEG3-CH2CH2COOH.
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Coupling to the First Ligand (e.g., E3 Ligase Ligand):
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Activate the carboxylic acid of Fmoc-N-methyl-PEG3-CH2CH2COOH as described in the ADC protocol (Step 1).
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React the activated linker with an amine-functionalized E3 ligase ligand.
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Purify the resulting Fmoc-linker-E3 ligand conjugate.
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Fmoc Deprotection:
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Remove the Fmoc protecting group using 20% piperidine in DMF as described previously.
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Coupling to the Second Ligand (e.g., Target Protein Ligand):
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The deprotected linker-E3 ligand conjugate now has a free amine.
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This amine can be coupled to a target protein ligand that has been functionalized with a carboxylic acid. This coupling reaction is typically mediated by reagents like HATU or EDC/NHS.
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The final PROTAC molecule is purified by preparative HPLC.
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Caption: General workflow for PROTAC synthesis.
Signaling Pathways and Logical Relationships
Fmoc-N-methyl-PEG3-CH2CH2COOH is a synthetic linker and does not directly participate in cellular signaling pathways. Its function is to covalently connect two or more molecular entities. The biological effect is a consequence of the properties of the conjugated molecules. The logical relationship in its application, for instance in a PROTAC, is to facilitate the proximity-induced ubiquitination and subsequent degradation of a target protein.
Caption: Mechanism of action for a PROTAC molecule.
Conclusion
Fmoc-N-methyl-PEG3-CH2CH2COOH is a valuable tool for the construction of sophisticated bioconjugates. Its well-defined structure, coupled with the advantageous properties imparted by the N-methyl and PEG components, makes it a linker of choice for the development of next-generation targeted therapies. The provided protocols and diagrams serve as a foundation for researchers to incorporate this versatile linker into their synthetic strategies. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]
- 3. Fmoc-NMe-PEG3-acid, CAS 1807518-77-9 | AxisPharm [axispharm.com]
- 4. Fmoc-NMe-PEG2-acid | PEG analogue | CAS# 1807518-77-9 | InvivoChem [invivochem.com]
